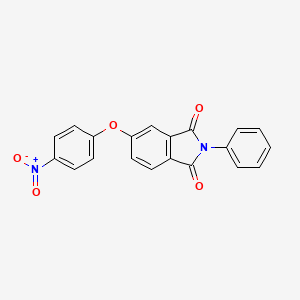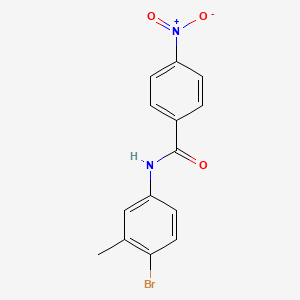![molecular formula C20H14N4O6 B11710748 4-Nitro-N-{3-[(4-nitrobenzoyl)aMino]phenyl}benzaMide CAS No. 4142-06-7](/img/structure/B11710748.png)
4-Nitro-N-{3-[(4-nitrobenzoyl)aMino]phenyl}benzaMide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-N-{3-[(4-nitrobenzoyl)aMino]phenyl}benzaMide is an organic compound with the molecular formula C20H14N4O6 and a molecular weight of 406.358 g/mol . This compound is characterized by the presence of nitro groups and benzamide functionalities, making it a significant molecule in various chemical and biological research applications.
Preparation Methods
The synthesis of 4-Nitro-N-{3-[(4-nitrobenzoyl)aMino]phenyl}benzaMide typically involves multi-step organic reactions. One common synthetic route includes the nitration of benzamide derivatives followed by coupling reactions to introduce the nitrobenzoyl groups . The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and coupling agents such as dicyclohexylcarbodiimide (DCC) for amide bond formation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
4-Nitro-N-{3-[(4-nitrobenzoyl)aMino]phenyl}benzaMide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Nitro-N-{3-[(4-nitrobenzoyl)aMino]phenyl}benzaMide is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Nitro-N-{3-[(4-nitrobenzoyl)aMino]phenyl}benzaMide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the activity of target proteins. Additionally, the benzamide moiety can form hydrogen bonds and hydrophobic interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar compounds to 4-Nitro-N-{3-[(4-nitrobenzoyl)aMino]phenyl}benzaMide include:
3-Nitro-N-{4-[(3-nitrobenzoyl)aMino]phenyl}benzaMide: Differing in the position of the nitro groups, this compound exhibits distinct reactivity and biological activity.
4-Nitro-N-{4-[(4-nitrobenzoyl)aMino]phenyl}benzaMide: With a different substitution pattern, this compound may have varied applications and properties.
Properties
CAS No. |
4142-06-7 |
|---|---|
Molecular Formula |
C20H14N4O6 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
4-nitro-N-[3-[(4-nitrobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H14N4O6/c25-19(13-4-8-17(9-5-13)23(27)28)21-15-2-1-3-16(12-15)22-20(26)14-6-10-18(11-7-14)24(29)30/h1-12H,(H,21,25)(H,22,26) |
InChI Key |
LAGFHOQHQQLIID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


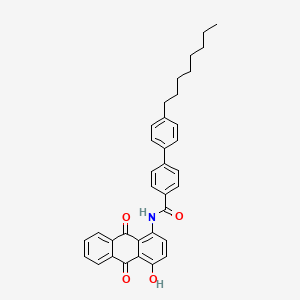
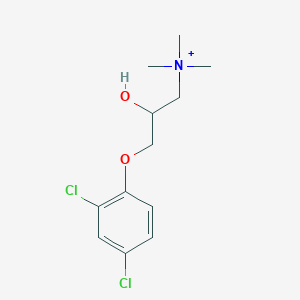
![6-phenyl-N-[(E)-phenylmethylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11710674.png)
![2-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710685.png)
![Methyl 4-[({2,2,2-trichloro-1-[(2-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11710690.png)

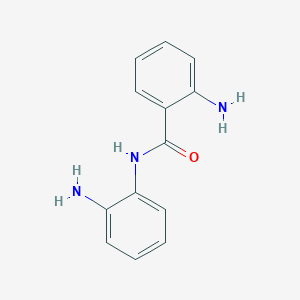
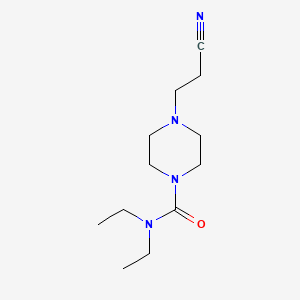
![(2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11710707.png)
![N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B11710708.png)
![{[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate](/img/structure/B11710709.png)

